四硼化硅

描述

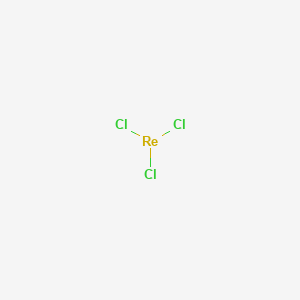

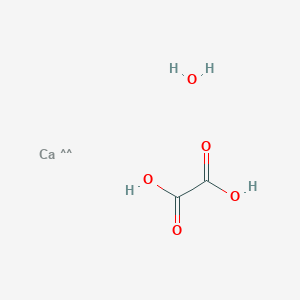

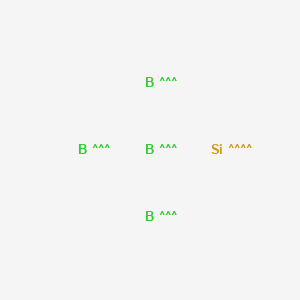

Tetraboron silicide is a compound with the formula B4Si and a molecular weight of 71.329 . It is also known as a boron silicide, which is a lightweight ceramic compound formed between silicon and boron .

Synthesis Analysis

The tetraboride was first reported as being synthesized directly from the elements in 1960 by three independent groups: Carl Cline and Donald Sands; Ervin Colton; and Cyrill Brosset and Bengt Magnusson . The properties of transition metal silicides depend to a large extent on the way that they were made or processed .Molecular Structure Analysis

The structure of the tetraboride SiB4 is isomorphous to that of boron carbide (B4C), B6P, and B6O . It is metastable with respect to the hexaboride .Chemical Reactions Analysis

Both SiB4-x and SiB6 become superficially oxidized when heated in air or oxygen and each is attacked by boiling sulfuric acid and by fluorine, chlorine, and bromine at high temperatures .Physical And Chemical Properties Analysis

All the silicon borides are black, crystalline materials of similar density: 2.52 and 2.47 g cm−3, respectively, for the n = 3 (4) and 6 compounds . On the Mohs scale of mineral hardness, SiB4-x and SiB6 are intermediate between diamond (10) and ruby (9) .科学研究应用

高温抗氧化性:四硼化硅在高温下表现出显着的抗氧化性。在 Colton (1960) 的一项研究中,发现它可以在 1370°C 的空气中承受超过 100 小时的氧化。此特性使其成为热稳定性和抗氧化性至关重要的应用的候选材料。

超分子结构:四硼化硅涉及分子构造领域。Fournier 等人(2003 年)描述了它在创建由氢键连接在一起的类金刚石网络中的用途,这对于开发具有可预测结构和孔隙率的有序材料非常重要 (Fournier 等人,2003 年)。

热电发电机:Coelho 等人(2022 年)的研究探讨了在热电发电机 (TEG) 中使用硅化物-四面体模块,这是可再生能源系统中的一个关键领域。他们的研究使用计算机模拟来评估这些 TEG 的性能,突出了硅化物基材料在废热发电中的潜力 (Coelho 等人,2022 年)。

热电和机械性能:Kim 等人(2020 年)综述了硅化物基热电材料,强调了它们在汽车 TE 发电机中的潜力。本研究强调了这些材料在通过将废热转化为电能来解决全球能源危机中的重要性 (Kim 等人,2020 年)。

纳米复合涂层:Kapridaki 和 Maravelaki-Kalaitzaki(2013 年)讨论了硅化物在开发用于古迹保护的透明疏水混合涂层中的用途,展示了其在保护文化遗产中的应用 (Kapridaki & Maravelaki-Kalaitzaki, 2013)。

反应性硅化物形成中的相形成:Doland 和 Nemanich(1990 年)研究了硅化物的形成,例如钼硅化物,强调了在各种工业应用中了解硅化物相形成的重要性 (Doland & Nemanich, 1990)。

热电材料概述:Tritt 和 Subramanian(2006 年)概述了各种热电材料,包括硅化物,强调了它们在将废热转化为电能中的作用,这是开发替代能源技术的一个关键方面 (Tritt & Subramanian, 2006)。

安全和危害

未来方向

Silicide-based thermoelectric (TE) materials are promising candidates for automotive TE generators, which can collect wasted heat and convert it into electricity . Adequate strategies should be used to manufacture highly efficient silicide-based TE devices . While many challenges should still be overcome, the development of highly efficient TE materials and devices could represent new solutions for the global energy crisis .

属性

InChI |

InChI=1S/4B.Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYJHPKBRSHLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraboron silicide | |

CAS RN |

12007-81-7 | |

| Record name | Boron silicide (B4Si) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraboron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)